molecular formula C15H12ClNO4 B14676176 Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- CAS No. 35422-30-1

Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)-

Cat. No.: B14676176
CAS No.: 35422-30-1
M. Wt: 305.71 g/mol
InChI Key: VPKBMJDZZOLMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- is a complex organic compound that belongs to the family of phenoxy acids. This compound is characterized by the presence of a phenoxy group substituted with a chloro and a phenylamino carbonyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- typically involves the reaction of 4-chloro-2-nitrophenol with phenyl isocyanate, followed by reduction and subsequent esterification with acetic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or phenoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include various substituted phenoxy derivatives, amines, and quinones, each with distinct chemical and physical properties.

Scientific Research Applications

Acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenoxy acids such as:

  • (4-chloro-2-methylphenoxy)acetic acid
  • 2,4-dichlorophenoxyacetic acid
  • 2,4,5-trichlorophenoxyacetic acid

Uniqueness

What sets acetic acid, (4-chloro-2-((phenylamino)carbonyl)phenoxy)- apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of ongoing research.

Properties

CAS No.

35422-30-1

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

2-[4-chloro-2-(phenylcarbamoyl)phenoxy]acetic acid

InChI

InChI=1S/C15H12ClNO4/c16-10-6-7-13(21-9-14(18)19)12(8-10)15(20)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

VPKBMJDZZOLMSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.